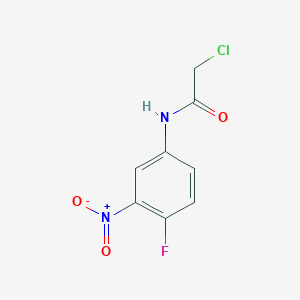

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Description

Historical Development and Research Context

The synthesis of this compound was first reported in 2020 as part of efforts to address the global challenge of antimicrobial resistance. Researchers designed two acetamide derivatives: N-(4-fluoro-3-nitrophenyl)acetamide (A1) and This compound (A2) , with the latter incorporating a chloro substituent to enhance molecular stability. The synthesis involved reacting 4-fluoro-3-nitroaniline with chloroacetyl chloride in the presence of triethylamine, yielding an 80% pure product with a melting point of 91–93°C. This methodological advancement marked a shift toward optimizing halogenated acetamides for targeted antibacterial activity.

Early studies focused on structural analogs of nitro-phenyl acetamides, such as N-(4-hydroxy-2-nitrophenyl)acetamide, which demonstrated distinct hydrogen-bonding patterns and planar molecular configurations. While these compounds provided foundational insights into acetamide chemistry, the introduction of fluorine and chlorine substituents in A2 represented a deliberate strategy to improve binding affinity and metabolic stability.

Significance in Medicinal Chemistry and Antimicrobial Research

The chloro substituent in this compound plays a critical role in its biological activity. Comparative studies between A1 and A2 revealed that the chloro atom reduces the minimum inhibitory concentration (MIC) against K. pneumoniae by 50%, underscoring its importance in molecular interactions.

Table 1: Antibacterial Activity of A1 and A2 Against K. pneumoniae

| Compound | MIC (µg/mL) | Bactericidal Effect |

|---|---|---|

| A1 | 64 | Static |

| A2 | 32 | Lytic |

Mechanistic studies suggest that A2 targets penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis. Molecular docking simulations indicate that the chloro atom forms van der Waals interactions with hydrophobic residues in the PBP active site, displacing water molecules and enhancing binding stability. This mechanism avoids cross-resistance with beta-lactam antibiotics, making A2 a potential alternative for multidrug-resistant infections.

Additionally, A2 exhibits a favorable pharmacokinetic profile:

Table 2: Predicted Pharmacokinetic Properties of A2

| Parameter | Value |

|---|---|

| LogP (lipophilicity) | 2.1 |

| Aqueous solubility (mg/L) | 45 |

| Plasma protein binding (%) | 78 |

These properties suggest adequate oral absorption and distribution, aligning with drug-likeness criteria.

Current Research Landscape and Scientific Importance

Current research prioritizes elucidating the full therapeutic potential of this compound. A 2020 study confirmed its low cytotoxicity in mammalian cell lines, with a selectivity index >10, indicating a wide therapeutic window. Mutagenicity assays using the Ames test showed no significant genotoxic risk, supporting progression to in vivo toxicological evaluations.

Ongoing investigations explore its efficacy against other Gram-negative pathogens, such as Pseudomonas aeruginosa and Acinetobacter baumannii. Researchers are also optimizing the synthesis protocol to scale production while maintaining yield and purity. Computational models are being refined to predict interactions with additional bacterial targets, including DNA gyrase and efflux pump regulators.

The compound’s unique mechanism of action positions it as a template for developing next-generation acetamide derivatives. Collaborative efforts between synthetic chemists and microbiologists aim to modify its nitro and fluoro groups to enhance potency and reduce potential off-target effects.

Properties

IUPAC Name |

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPSKPMFJTXMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196812-96-1 | |

| Record name | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using recrystallization techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include bases like triethylamine for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial activity, particularly against Klebsiella pneumoniae . This compound has shown potential in inhibiting the growth of this pathogen, making it a candidate for further research in developing new antibacterial agents. Additionally, its favorable pharmacokinetic profile suggests potential for oral use .

In the field of chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in medicinal chemistry and drug development.

Mechanism of Action

The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is believed to be due to its interaction with penicillin-binding proteins in bacteria, leading to cell lysis . The presence of the chloro group enhances its stability and binding affinity to the target enzyme, thereby improving its antibacterial efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Role of Chloro Substituent in Antimicrobial Activity

The chloro group at the acetamide’s α-carbon is a critical determinant of antibacterial potency. In A2, this group stabilizes the molecule’s binding to PBPs via hydrophobic interactions and electron-withdrawing effects, enhancing target engagement . By contrast, its absence in A1 results in weaker enzyme affinity and doubled MIC values . Similarly, 2-chloro-N-(2-hydroxyphenyl)acetamide inhibits C. albicans by 96.6%, whereas its non-chlorinated counterpart is inactive, underscoring the chloro group’s broad relevance in antimicrobial design .

Influence of Auxiliary Substituents

- Nitro and Fluoro Groups : The nitro group at C3 and fluoro at C4 in A2 contribute to electron-deficient aromatic systems, improving interactions with bacterial enzymes. This combination is absent in most analogs, explaining A2’s superior activity against K. pneumoniae compared to simpler chloroacetamides .

- Heterocyclic Modifications: Compound 7d, featuring a thiadiazole-pyridine scaffold, exhibits nanomolar cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells but lacks antibacterial data. The thiadiazole ring may enhance membrane permeability but also increases mammalian cell toxicity .

- Phenoxy and Trifluoromethyl Groups: The herbicidal derivative 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide likely suffers from poor water solubility due to its hydrophobic trifluoromethyl group, limiting its utility as an antimicrobial .

Pharmacokinetic and Toxicological Comparisons

- Oral Bioavailability: A2 adheres to Lipinski’s criteria (molecular weight <500, logP = 2.1), predicting good intestinal absorption.

- Conversely, compound 4 (a paracetamol photodegradation product) induces DNA damage, and 7d’s thiadiazole core correlates with elevated cytotoxicity .

- Synergistic Potential: A2 enhances the efficacy of ciprofloxacin and carbapenems against K.

Biological Activity

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) is a compound within the acetamide family that has garnered attention for its potential biological activities, particularly against Klebsiella pneumoniae, a Gram-negative bacterium known for its resistance to multiple antibiotics. This article reviews the biological activity of CFA, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profile based on recent research findings.

Overview of Biological Activity

CFA has been investigated primarily for its antibacterial activity against K. pneumoniae. Studies have demonstrated that CFA exhibits significant antibacterial effects, which are attributed to its structural components, particularly the chloro and nitro groups. These modifications enhance the compound's interaction with bacterial targets, leading to effective inhibition of bacterial growth.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of CFA was assessed by determining the Minimum Inhibitory Concentration (MIC). The results indicated an MIC of 512 µg/mL against various strains of K. pneumoniae, which correlates with its Minimum Bactericidal Concentration (MBC) of the same value. This suggests that CFA is bactericidal at concentrations equal to its MIC.

CFA's mechanism of action appears to involve targeting penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall. The presence of the chloro group stabilizes the molecule at the active site, facilitating cell lysis and subsequent bacterial death. This mechanism is similar to that of many β-lactam antibiotics, which also target PBPs.

Combination Therapy

Recent studies have explored the potential of CFA in combination with other antibiotics such as ciprofloxacin, cefepime, and meropenem. The results indicate that CFA can enhance the antibacterial effects when used in conjunction with these drugs:

| Antibiotic | FICI Result | Effect |

|---|---|---|

| Ciprofloxacin | ≤ 0.5 | Synergistic |

| Cefepime | ≤ 0.5 | Synergistic |

| Ceftazidime | 1 - 4 | Indifferent |

| Meropenem | ≤ 0.5 | Synergistic |

| Imipenem | ≤ 0.5 | Synergistic |

The Fractional Inhibitory Concentration Index (FICI) values suggest that combining CFA with these antibiotics can reduce the required concentrations for effective bacterial eradication, highlighting its potential as an adjunctive therapy in treating resistant infections.

Cytotoxicity and Safety Profile

Preliminary cytotoxicity tests have shown that CFA exhibits low toxicity towards mammalian cells, indicating a favorable safety profile for future clinical applications. The in vitro studies demonstrated no significant mutagenic effects, supporting further investigation into its therapeutic use.

Pharmacokinetic Profile

In silico analyses suggest that CFA has promising pharmacokinetic properties suitable for oral administration. These analyses consider factors such as absorption, distribution, metabolism, and excretion (ADME), which are critical for developing effective therapeutic agents.

Case Studies and Research Findings

- Cordeiro et al. (2020) : This study confirmed the antibacterial activity of CFA against K. pneumoniae and highlighted its potential in combination therapies with conventional antibiotics.

- Recent Investigations : Further research has focused on optimizing CFA's structure to enhance its biological activity and exploring its effects on biofilm formation by K. pneumoniae, which is a significant factor in chronic infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, and how can purity be validated?

- Methodology : The compound is synthesized by reacting 2-chloroacetyl chloride with 4-fluoro-3-nitroaniline in the presence of triethylamine (Et₃N) as a base, yielding an 80% product after recrystallization. Purity is validated via melting point analysis and spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity .

Q. What in vitro methodologies are appropriate for assessing the antimicrobial efficacy of this compound?

- Methodology : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs). For combination studies, employ checkerboard assays to calculate the Fractional Inhibitory Concentration Index (FICI), which classifies interactions as synergistic (FICI ≤ 0.5), additive (0.5 < FICI < 1), indifferent (1 ≤ FICI < 4), or antagonistic (FICI ≥ 4) .

Q. What preliminary safety assessments are critical before advancing this compound to in vivo studies?

- Methodology : Conduct cytotoxicity assays (e.g., hemolysis tests or mammalian cell viability assays) to evaluate biocompatibility. Initial studies report no significant cytotoxicity, but dose-dependent assessments are recommended .

Advanced Research Questions

Q. How does structural modification at the nitro or fluoro positions influence the compound's bioactivity?

- Methodology : Compare bioactivity with structural analogs (e.g., 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide or fluorinated derivatives). Studies suggest the nitro group enhances electron-withdrawing effects, while the fluoro substituent improves membrane permeability. Computational modeling (e.g., DFT) can predict electronic contributions to antimicrobial activity .

Q. What experimental strategies resolve contradictions in synergistic vs. additive effects when combining this compound with β-lactams?

- Methodology : Standardize conditions (e.g., pH, temperature) and replicate assays using clinical strains with defined resistance profiles. Pharmacodynamic modeling can clarify whether interactions are concentration-dependent. For example, synergism with meropenem (FICI = 0.25) contrasts with indifference to ceftazidime (FICI = 1.5), likely due to differences in bacterial efflux pump engagement .

Q. How can researchers optimize combination therapy protocols to mitigate resistance development in Klebsiella pneumoniae?

- Methodology : Use time-kill assays to assess bactericidal kinetics and resistance gene expression (e.g., ampC, blaKPC) via qPCR. Synergistic combinations (e.g., CFA + imipenem) reduce mutant prevention concentrations (MPCs), delaying resistance emergence .

Key Research Gaps

- Mechanistic Insights : Limited data exist on CFA’s molecular targets (e.g., enzyme inhibition or membrane disruption). Proteomic or metabolomic profiling could elucidate pathways affected .

- Scalability : While synthesis yields are high (~80%), continuous flow reactors could improve scalability for preclinical bulk production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.